(R)-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid (R)-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18800864
InChI: InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-8(9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1
SMILES:
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

(R)-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid

CAS No.:

Cat. No.: VC18800864

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid -

Specification

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name (2R)-2-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-8(9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1
Standard InChI Key QFPLQZXGVHBORP-QMMMGPOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@@H](C1CC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC(C1CC1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (R)-3-((tert-butoxycarbonyl)amino)-2-cyclopropylpropanoic acid, reflects its three key structural elements:

  • A propanoic acid backbone with a carboxylic acid group at position 1.

  • A cyclopropyl substituent at position 2, introducing steric and electronic constraints.

  • A Boc-protected amino group at position 3, enabling selective deprotection during synthesis.

The (R)-configuration at the α-carbon ensures chirality, which influences its interactions in biological systems.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₁H₁₉NO₄
Molecular Weight229.27 g/mol
IUPAC Name(R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-cyclopropylpropanoic acid
CAS Number89483-08-9
SMILESCC(C)(C)OC(=O)NC@HC(=O)O

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves:

  • Cyclopropanation: Introducing the cyclopropyl group via [2+1] cycloaddition or alkylation of a precursor alkene.

  • Boc Protection: Reacting the free amino group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Resolution: Chiral chromatography or enzymatic methods to isolate the (R)-enantiomer.

A representative procedure involves refluxing 3-amino-2-cyclopropylpropanoic acid with Boc₂O in tetrahydrofuran (THF) and triethylamine, yielding the protected derivative in >85% purity.

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point381.6±25.0 °C (predicted)
Density1.2±0.1 g/cm³
Flash Point184.6±23.2 °C
SolubilitySoluble in DMSO, THF; insoluble in water

Applications in Peptide Chemistry

Conformational Control

The cyclopropane ring imposes ~120° bond angles, forcing peptide backbones into constrained geometries. This stabilizes β-turn motifs and enhances receptor binding selectivity.

Boc Deprotection Strategy

The Boc group is removed under mild acidic conditions (e.g., trifluoroacetic acid), preserving acid-sensitive peptide bonds. This contrasts with benzyloxycarbonyl (Cbz) groups, which require harsher hydrogenolysis .

Biological Relevance

Drug Discovery Applications

  • Anticancer Peptides: Cyclopropane-containing analogs show improved metabolic stability against proteases.

  • Antibiotics: Rigid structures enhance penetration through bacterial membranes.

Pharmacokinetic Modulation

The cyclopropyl group’s hydrophobicity increases logP values by 0.5–1.0 units, improving blood-brain barrier permeability in neuroactive peptides.

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric cyclopropanation methods to improve enantiomeric excess.

  • Hybrid Peptides: Incorporating fluorinated cyclopropanes to study electronic effects on bioactivity.

  • In Vivo Stability Studies: Quantifying metabolic half-lives in mammalian models.

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